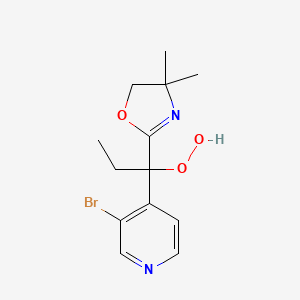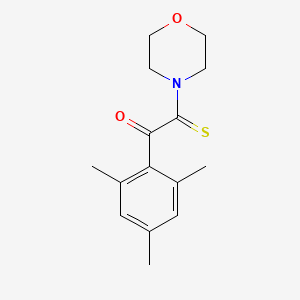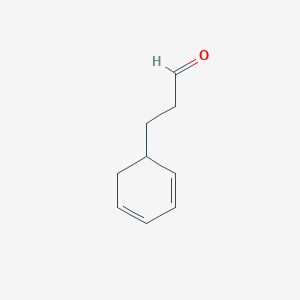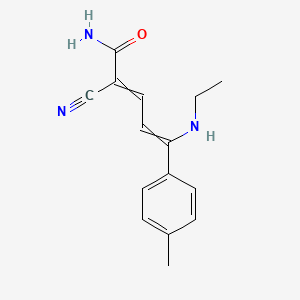
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazinone ring fused with ethoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method has been studied extensively and can be performed under conventional heating or microwave conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired oxazinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxone in nitromethane at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted oxazinones and dihydro derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition can help in reducing tissue damage and inflammation associated with various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall reactivity.
Quinazolin-4-ones: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is unique due to its specific combination of ethoxy and dimethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
38360-29-1 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-ethoxy-2,6-dimethyl-3H-1,3-oxazin-4-one |
InChI |
InChI=1S/C8H13NO3/c1-4-11-8(3)9-7(10)5-6(2)12-8/h5H,4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
FBKVRPMIHXCYFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(NC(=O)C=C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)



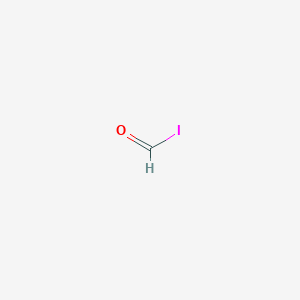
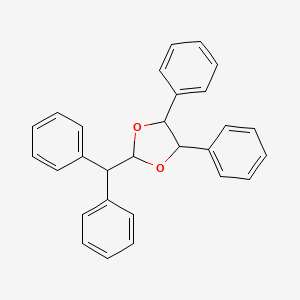
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)

